molecular formula C10H11ClF3N B2904807 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride CAS No. 2287314-27-4

1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2904807
CAS No.: 2287314-27-4
M. Wt: 237.65
InChI Key: ZMDUTDSKIROIHZ-UHFFFAOYSA-N
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Description

1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride is a chemical compound characterized by a cyclopropane ring substituted with a phenyl group and a trifluoromethyl group, and an amine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 1-phenyl-2-(trifluoromethyl)ethanamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with efficient cooling systems to control the exothermic nature of the cyclization reaction. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium cyanide (NaCN) or halides.

Major Products Formed:

  • Oxidation: Formation of phenyl-2-(trifluoromethyl)cyclopropan-1-one.

  • Reduction: Reduction products include 1-phenyl-2-(trifluoromethyl)ethanamine.

  • Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.

  • Industry: The compound is utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, while the cyclopropane ring provides structural rigidity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride is compared with similar compounds to highlight its uniqueness:

  • 1-(Trifluoromethyl)cyclopropanamine hydrochloride: Similar structure but lacks the phenyl group.

  • 1-(2-Chloro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride: Contains a chloro group in addition to the trifluoromethyl group.

  • Cinacalcet hydrochloride: A related compound used as a calcimimetic agent.

Properties

IUPAC Name

1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDUTDSKIROIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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